N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide
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Overview
Description
N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide is a complex organic compound that features an indole moiety, a pyridine ring, and an oxane group. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound’s unique structure makes it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The pyridine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization . The oxane group is added via etherification reactions, often using oxirane derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can modify the pyridine ring or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted indole and pyridine derivatives, which can have different biological activities and properties .
Scientific Research Applications
N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, forming hydrogen bonds and other interactions that modulate their activity. The pyridine ring can also participate in binding to metal ions or other molecular targets, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-2-carboxamide
- N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-4-carboxamide
- N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-sulfonamide
Uniqueness
N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indole moiety, a pyridine ring, and an oxane group makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-20(23-13-15-12-21-18-4-2-1-3-17(15)18)14-5-6-19(22-11-14)26-16-7-9-25-10-8-16/h1-6,11-12,16,21H,7-10,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCCINGDHRNWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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